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Compound of Interest

Compound Name: N-Methyl-1H-imidazol-2-amine

CAS No.: 5146-52-1

Cat. No.: B031613

Get Quote

Compound:N-Methyl-1H-imidazol-2-amine Hydrochloride CAS: 6646-51-1 (Free base),

86718-08-3 (HCl salt) Formula: C₄H₇N₃[1][2] · HCl MW: 97.12 (Free base) / 133.58 (HCl salt)[1]

Part 1: Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the dynamic structure of this molecule. 2-

Aminoimidazoles are "chameleons" in solution, existing in equilibrium between amino and

imino tautomers.[1]

Amino Form: The double bond resides within the ring (aromatic).

Imino Form: The double bond moves to the exocyclic nitrogen (non-aromatic/guanidine-like).

[1]

In the Hydrochloride salt, the protonation typically occurs at the ring nitrogen (N3) or the

exocyclic nitrogen, stabilizing a resonance hybrid that retains aromatic character. This impacts

NMR integration and chemical shift significantly.[1]

Tautomeric Equilibrium Diagram (DOT Visualization)
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Figure 1: Tautomeric equilibrium and protonation pathways. The cation form (green) represents

the species observed in the HCl salt spectra described below.

Part 2: Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode (MeOH/H₂O + 0.1% Formic Acid).

[1]

The mass spectrum is characterized by a stable molecular ion due to the basicity of the

guanidine-like core.

Fragmentation Analysis[1]
[M+H]⁺ = 98.07 m/z: Base peak.[1] Corresponds to the protonated free base (C₄H₈N₃⁺).

m/z 81.0: Loss of NH₃ (Characteristic of primary amines/amidines).[1]

m/z 56.0: Ring cleavage (Retro-Diels-Alder type fragmentation), often loss of the N-methyl-

formimidoyl fragment.[1]

MS Fragmentation Pathway (DOT Visualization)[1]
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Figure 2: Proposed ESI(+) fragmentation pathway for N-methyl-1H-imidazol-2-amine.[1]

Part 3: Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Solid State).[1]

The IR spectrum is dominated by the guanidine-like features.[1] In the HCl salt, the amine

bands are broadened due to hydrogen bonding with the chloride counter-ion.

Frequency (cm⁻¹) Assignment Structural Insight

3100 – 3400 ν(N-H) stretch
Broad, multi-band region due

to -NH₂ and N-H⁺ (salt).[1]

2700 – 3000 ν(C-H) stretch
C-H (aromatic ring) and C-H

(N-methyl group).[1]

1640 – 1680 ν(C=N) stretch

Characteristic exocyclic

imine/amidine character.[1]

Strong intensity.

1580 – 1600 ν(C=C) stretch
Imidazole ring skeletal

vibration.

1250 – 1300 ν(C-N) stretch C2-N(exocyclic) bond.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b031613/docs?utm_src=pdf-body-img#technical-guide-spectral-profiling-of-n-methyl-1h-imidazol-2-amine-1
https://www.benchchem.com/product/b031613/docs?utm_src=pdf-body#technical-guide-spectral-profiling-of-n-methyl-1h-imidazol-2-amine-1
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-imidazol-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for salts to prevent exchange broadening).[1] Frequency: 400

MHz (1H), 100 MHz (13C).[1]

¹H NMR Analysis
The 1-position methyl group breaks the symmetry of the imidazole ring, making H4 and H5

chemically non-equivalent. In the HCl salt, the acidic protons (NH₂) typically appear as a broad

singlet downfield, often exchanging with water in the solvent.

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Coupling (J)

8.40 – 8.80 Broad Singlet 2H NH₂ (Exocyclic) Exchangeable

7.25 Doublet (d) 1H H5 (Ring) J ≈ 2.5 Hz

6.90 Doublet (d) 1H H4 (Ring) J ≈ 2.5 Hz

3.55 Singlet (s) 3H N-CH₃ N/A

Technical Note: In CDCl₃ (free base), the NH₂ protons would appear significantly upfield (~4.5–

5.0 ppm), and H4/H5 would be shielded (~6.5 ppm) due to the electron-donating effect of the

free amine. The values above reflect the deshielding effect of the HCl salt form.

¹³C NMR Analysis
The carbon spectrum confirms the asymmetry and the guanidine-like C2 center.

Chemical Shift (δ ppm) Carbon Type Assignment

148.5 Quaternary (Cq) C2 (Guanidine-like core)

121.0 CH C5 (Adjacent to N-Me)

116.5 CH C4 (Adjacent to NH)

33.8 CH₃ N-CH₃
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Part 5: Experimental Protocol for Validation
To ensure reproducibility, follow this standardized characterization workflow.

Sample Preparation (NMR)
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] The HCl salt is sparingly

soluble in chloroform.

Concentration: Dissolve 10–15 mg of the salt in 0.6 mL solvent.

Water Suppression: If the water peak (3.33 ppm in DMSO) interferes with the N-Me signal

(3.55 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).[1]

Purity Check (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 min.

Detection: 220 nm (Amide/Imine absorption).[1]

Note: 2-Aminoimidazoles are highly polar; they elute early (dead volume) unless ion-pairing

agents (TFA/HFBA) or HILIC columns are used.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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